molecular formula C18H18ClNO B14167176 2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone CAS No. 3519-25-3

2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone

Cat. No.: B14167176
CAS No.: 3519-25-3
M. Wt: 299.8 g/mol
InChI Key: BBTPEIJYJODHJW-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone is a chemical compound known for its unique structure and properties It features a cyclohexanone core substituted with a phenyl group and a 3-chlorophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone typically involves the reaction of cyclohexanone with 3-chloroaniline and phenylmagnesium bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.

    Addition Reaction: The Grignard reagent is then added to cyclohexanone to form the intermediate compound.

    Substitution Reaction: The intermediate is reacted with 3-chloroaniline to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of phenylcyclohexanone or phenylcyclohexanoic acid.

    Reduction: Formation of phenylcyclohexanol or phenylcyclohexylamine.

    Substitution: Formation of substituted phenylcyclohexanones.

Scientific Research Applications

2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2′-chloro-5-nitrobenzophenone
  • 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one
  • 2-[(4-Chlorophenyl)amino]-2-phenylcyclohexanone

Uniqueness

2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

3519-25-3

Molecular Formula

C18H18ClNO

Molecular Weight

299.8 g/mol

IUPAC Name

2-(3-chloroanilino)-2-phenylcyclohexan-1-one

InChI

InChI=1S/C18H18ClNO/c19-15-9-6-10-16(13-15)20-18(12-5-4-11-17(18)21)14-7-2-1-3-8-14/h1-3,6-10,13,20H,4-5,11-12H2

InChI Key

BBTPEIJYJODHJW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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